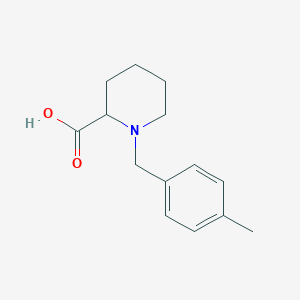![molecular formula C46H86N4O2 B3207457 Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl- CAS No. 104241-95-4](/img/structure/B3207457.png)
Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and octadecyl groups. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- typically involves the reaction of 1,3-phenylenebis(methylene) with octadecyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature, usually around 80-100°C, and maintaining this temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of temperature and pressure. The reactants are introduced into the reactor in a specific order to optimize the yield and purity of the final product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学研究应用
Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism by which Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are often studied using techniques such as molecular docking and spectroscopy.
相似化合物的比较
Similar Compounds
- Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-dodecyl-]
- Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-hexadecyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-[1,3-phenylenebis(methylene)]bis[N’-octadecyl- is unique due to its longer octadecyl chains, which confer distinct physical and chemical properties. These properties include higher hydrophobicity and increased stability, making it more suitable for specific applications in research and industry.
属性
IUPAC Name |
1-octadecyl-3-[[3-[(octadecylcarbamoylamino)methyl]phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47-45(51)49-41-43-36-35-37-44(40-43)42-50-46(52)48-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39,41-42H2,1-2H3,(H2,47,49,51)(H2,48,50,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQSSAYIWLRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC1=CC(=CC=C1)CNC(=O)NCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H86N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10761473 |
Source


|
| Record name | N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10761473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104241-95-4 |
Source


|
| Record name | N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10761473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Hexyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3207474.png)



